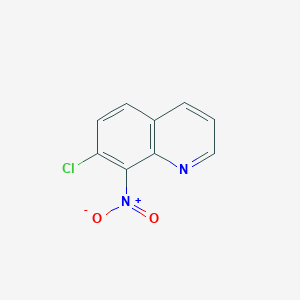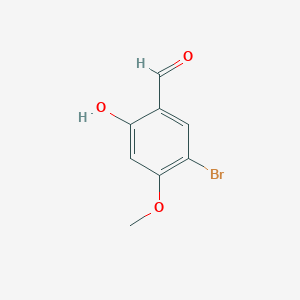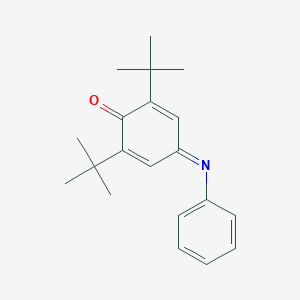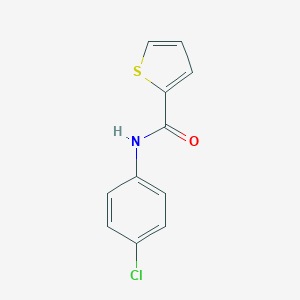
7-Chloro-8-nitroquinoline
Descripción general
Descripción
7-Chloro-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method includes the following steps:
-
Nitration of 7-Chloroquinoline: : 7-Chloroquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Reaction Conditions
- Temperature: 0-5°C
- Reagents: Concentrated sulfuric acid, concentrated nitric acid
- Reaction Time: 1-2 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-nitroquinoline undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
- Hydrogen gas, palladium catalyst
- Iron powder, hydrochloric acid
Major Products: : 7-Chloro-8-aminoquinoline
-
Substitution: : The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
- Amines or thiols
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate
Major Products: : Substituted quinoline derivatives
-
Oxidation: : The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products: : Quinoline N-oxides
Aplicaciones Científicas De Investigación
7-Chloro-8-nitroquinoline has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is used as a building block in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as antimicrobial, antimalarial, and anticancer agents .
-
Biological Studies: : this compound is used in biological assays to study enzyme inhibition and receptor binding. It serves as a probe to investigate the mechanisms of action of various biological targets .
-
Industrial Applications: : The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for applications in material science and catalysis .
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-nitroquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage in cancer cells, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Nitroquinoline: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.
7-Chloroquinoline: Lacks the nitro group at the 8th position, leading to variations in its chemical and biological properties.
7-Chloro-4-nitroquinoline: The nitro group is positioned at the 4th position instead of the 8th, affecting its reactivity and applications.
Uniqueness of 7-Chloro-8-nitroquinoline
The presence of both the chlorine atom at the 7th position and the nitro group at the 8th position in this compound imparts unique chemical and biological properties to the compound. This dual substitution pattern enhances its reactivity in various chemical reactions and its potential as a pharmacologically active molecule. The compound’s ability to undergo selective reduction, substitution, and oxidation reactions makes it a versatile intermediate in synthetic organic chemistry.
Propiedades
IUPAC Name |
7-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUOBCIEORMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332694 | |
| Record name | 7-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71331-02-7 | |
| Record name | 7-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

